molecular formula C9H22Cl2N2 B15207451 N,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine dihydrochloride

N,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine dihydrochloride

Cat. No.: B15207451
M. Wt: 229.19 g/mol
InChI Key: VAJJUUHHKSYSMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine dihydrochloride is a chemical compound that features a pyrrolidine ring, a common structural motif in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine dihydrochloride typically involves the reaction of 2-dimethylamino-1-propanol with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or sulfonates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines.

Scientific Research Applications

N,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for neurological disorders.

    Industry: It is used in the production of various chemical products, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptor sites, influencing neurotransmitter release and signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine
  • N-Methyl-3-(1-methyl-1H-imidazol-2-yl)propan-1-amine dihydrochloride

Uniqueness

N,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine dihydrochloride is unique due to its specific structural features, such as the presence of both a pyrrolidine ring and a dimethylamino group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H22Cl2N2

Molecular Weight

229.19 g/mol

IUPAC Name

N,2-dimethyl-3-pyrrolidin-1-ylpropan-1-amine;dihydrochloride

InChI

InChI=1S/C9H20N2.2ClH/c1-9(7-10-2)8-11-5-3-4-6-11;;/h9-10H,3-8H2,1-2H3;2*1H

InChI Key

VAJJUUHHKSYSMC-UHFFFAOYSA-N

Canonical SMILES

CC(CNC)CN1CCCC1.Cl.Cl

Origin of Product

United States

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